![molecular formula C20H18ClN3O2S B2392076 2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 392289-03-1](/img/structure/B2392076.png)
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a chemical compound with the molecular formula C14H15N3OS . It has a molecular weight of 273.36 g/mol . The IUPAC name for this compound is N - [2- (3-methylphenyl)-4,6-dihydrothieno [3,4-c]pyrazol-3-yl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC1=CC (=CC=C1)N2C (=C3CSCC3=N2)NC (=O)C . This represents the specific arrangement of atoms in the molecule. The InChI string, another form of molecular representation, for this compound is: InChI=1S/C14H15N3OS/c1-9-4-3-5-11 (6-9)17-14 (15-10 (2)18)12-7-19-8-13 (12)16-17/h3-6H,7-8H2,1-2H3, (H,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.36 g/mol . It has a computed XLogP3-AA value of 1.8, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 273.09358328 g/mol . The topological polar surface area is 72.2 Ų . The compound has a heavy atom count of 19 .Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, highlights the role of such compounds in the study of coordination chemistry. These complexes are studied for their solid-state structures, self-assembly processes influenced by hydrogen bonding, and antioxidant activities. The significant antioxidant activity of these complexes points to potential applications in designing molecules with specific biological activities (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating antipyrine moiety, such as 4-acetamide pyrazolone derivatives, demonstrates applications in developing potential antimicrobial agents. These compounds, derived from acetylation and further chemical reactions, have shown promising biological activity against various microorganisms, indicating their relevance in the search for new antimicrobial drugs (Aly et al., 2011).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including derivatives similar to the query compound, reveal their potential in photonic devices such as optical switches, modulators, and applications in optical energy. These studies employ computational methods to understand the linear and nonlinear optical behaviors, emphasizing the importance of such compounds in materials science and optical engineering (Castro et al., 2017).
Synthesis of Novel Organic Compounds
The synthesis of novel organic compounds, such as bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, showcases the versatility of pyrazole-acetamide-based compounds in organic chemistry. These synthetic routes produce compounds with potential applications in various biochemical and pharmaceutical research fields, demonstrating the compound's utility in synthesizing structurally diverse and biologically relevant molecules (Arafat et al., 2022).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-2-4-15(9-13)24-20(17-11-27-12-18(17)23-24)22-19(25)10-26-16-7-5-14(21)6-8-16/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDHQOBXAWBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

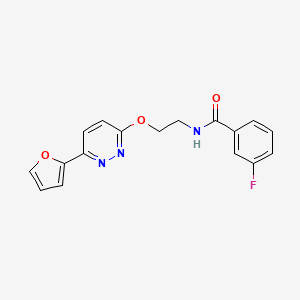

![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)
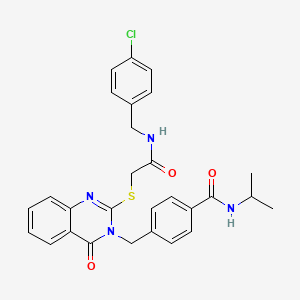
![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

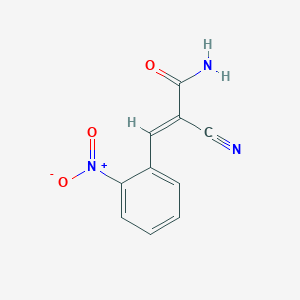
![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
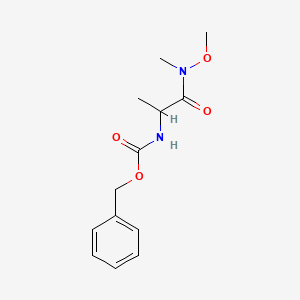
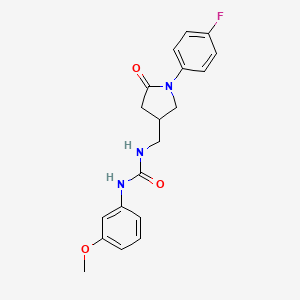
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
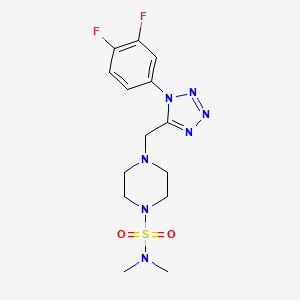
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)